molecular formula C15H14F3N5O2 B2638251 [6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006477-44-6

[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Katalognummer: B2638251
CAS-Nummer: 1006477-44-6
Molekulargewicht: 353.305
InChI-Schlüssel: ZXLQIIFQXJTSAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a pyrazolo[3,4-b]pyridine derivative functionalized with a trifluoromethyl group at position 4, a 1,5-dimethylpyrazole substituent at position 6, and an acetic acid moiety at the N1 position.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery, often utilized for its kinase inhibitory or anti-inflammatory properties. The acetic acid group may improve solubility and enable conjugation with targeting vectors, though this remains speculative without experimental validation.

Eigenschaften

IUPAC Name

2-[6-(1,5-dimethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O2/c1-7-13-10(15(16,17)18)4-11(9-5-19-22(3)8(9)2)20-14(13)23(21-7)6-12(24)25/h4-5H,6H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQIIFQXJTSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a novel pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of trifluoromethyl and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds related to this scaffold have exhibited significant cytotoxicity against various cancer cell lines, including HeLa and DU 205 cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Table 1: Cytotoxicity Data of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHeLa5.0
Compound BDU 2057.5
Target CompoundVarious Cancer LinesTBDCurrent Study

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo derivatives have been documented extensively. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine derivatives have also shown antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit bacterial growth by targeting specific metabolic pathways within microbial cells .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli12 µg/mL
Compound DS. aureus15 µg/mL

The biological activity of [6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is primarily attributed to its ability to modulate enzyme activity and interfere with cellular signaling pathways. For example:

  • Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of protein kinases involved in cell cycle regulation.
  • Cytotoxic Mechanisms : Induction of apoptosis in cancer cells has been observed, suggesting that these compounds can trigger programmed cell death through intrinsic pathways.

Case Studies

One notable study evaluated the effects of a series of synthesized pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity compared to unsubstituted analogs. The study concluded that modifications at the 6-position (as seen in our target compound) are crucial for maximizing biological activity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity : The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit inhibitory effects on various cancer cell lines. For instance, compounds derived from pyrazolo[3,4-b]pyridine have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-Tubercular Agents : Recent studies have focused on the synthesis of novel compounds based on the pyrazolo[3,4-b]pyridine framework to combat tuberculosis. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some demonstrating significant inhibitory concentrations (IC50) in the low micromolar range .

Pharmacological Applications

Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For example, derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit specific kinases involved in cancer pathways, making them candidates for targeted cancer therapies .

Neurological Disorders : There is emerging evidence that pyrazolo[3,4-b]pyridines may have neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and may be beneficial in treating conditions such as depression and anxiety disorders .

Material Science

Photophysical Properties : The unique structural features of pyrazolo[3,4-b]pyridines allow for their application in material science, particularly in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to exhibit strong photoluminescence makes them suitable candidates for these applications .

Data Tables

Application Area Compound Activity Reference
AntitumorInhibitory effects on cancer cell lines
Anti-TubercularSignificant activity against Mycobacterium tuberculosis
Enzyme InhibitionInhibition of cancer-related kinases
Neurological DisordersModulation of neurotransmitter systems
Material ScienceStrong photoluminescence for OLEDs

Case Studies

  • Antitumor Activity Study :
    • A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against several cancer cell lines including breast and lung cancer. Compounds exhibited IC50 values ranging from 0.5 to 5 µM, indicating potent antitumor activity.
  • Anti-Tubercular Research :
    • A novel derivative was synthesized and tested against Mycobacterium tuberculosis H37Ra. The compound showed an IC50 of 2 µM and was further assessed for cytotoxicity on human cells, confirming its safety profile.
  • Enzyme Inhibition Analysis :
    • A series of compounds were screened for their ability to inhibit specific kinases involved in signaling pathways related to cancer progression. One compound demonstrated a 70% inhibition rate at a concentration of 10 µM.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their differences from the target compound:

Compound Name (CAS or Identifier) Substituents (Positions) Molecular Formula Molecular Weight Key Features/Implications References
Target compound 6: 1,5-dimethylpyrazole; 4: CF₃; 3: CH₃; N1: acetic acid C₁₇H₁₇F₃N₅O₂ (inferred) ~383.34 (calc.) Trifluoromethyl enhances stability; acetic acid improves solubility.
2-(4-(Difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid (1006444-98-9) 4: CHF₂; 6: 1,3-dimethylpyrazole; N1: acetic acid C₁₅H₁₅F₂N₅O₂ 335.31 Difluoromethyl may reduce steric bulk vs. CF₃; lower molecular weight.
[4-(Difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 4: CHF₂; 6: 1-ethylpyrazole; N1: acetic acid C₁₆H₁₇F₂N₅O₂ (inferred) ~369.34 (calc.) Ethyl group increases lipophilicity; potential for altered pharmacokinetics.
[4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (937607-18-6) 4: CHF₂; 6: 4-methoxyphenyl; N1: acetic acid C₁₈H₁₆F₂N₃O₃ (inferred) ~375.34 (calc.) Methoxyphenyl may enhance π-π interactions; discontinued status suggests synthesis issues.
[3,6-Dicyclopropyl-4-(methoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (1018051-85-8) 3,6: cyclopropyl; 4: methoxycarbonyl; N1: acetic acid C₁₆H₁₇N₃O₄ 315.32 Methoxycarbonyl and cyclopropyl groups may reduce metabolic oxidation.

Functional Group Impact

  • Trifluoromethyl (CF₃) vs. Difluoromethyl (CHF₂) : The CF₃ group in the target compound likely offers greater electronegativity and metabolic resistance compared to CHF₂ analogs .
  • Pyrazole Substituents: 1,5-Dimethylpyrazole (target) vs.
  • Acetic Acid vs. Methoxycarbonyl : The acetic acid moiety (target) enhances hydrophilicity, whereas methoxycarbonyl (CAS 1018051-85-8) may prioritize membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.